Cas no 1414959-14-0 (tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate)

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate

- [4-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester

- SY240342

- AS-39959

- tert-Butyl(4-(2-chloroacetyl)phenyl)carbamate

- Carbamic acid, N-[4-(2-chloroacetyl)phenyl]-, 1,1-dimethylethyl ester

- MFCD22689191

- AKOS024465009

- SB33444

- 1-[4-(Boc-amino)phenyl]-2-chloroethanone

- 1414959-14-0

- CS-W000695

- EN300-1878978

- tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate

-

- MDL: MFCD22689191

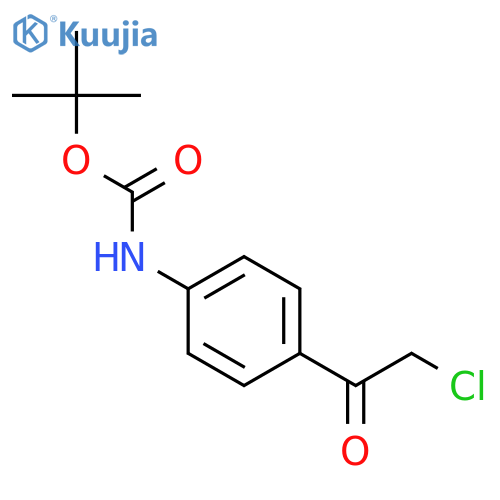

- インチ: InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)

- InChIKey: XKUGFBYCRGFMND-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl

計算された属性

- せいみつぶんしりょう: 269.0818711g/mol

- どういたいしつりょう: 269.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 55.4Ų

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB456237-100mg |

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate; . |

1414959-14-0 | 100mg |

€281.00 | 2025-02-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050524-1g |

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate |

1414959-14-0 | 97% | 1g |

¥4858.00 | 2023-11-21 | |

| eNovation Chemicals LLC | D374849-5g |

[4-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester |

1414959-14-0 | 95% | 5g |

$1680 | 2024-05-24 | |

| abcr | AB456237-1 g |

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate |

1414959-14-0 | 1g |

€734.60 | 2023-07-18 | ||

| Chemenu | CM127335-1g |

tert-butyl (4-(2-chloroacetyl)phenyl)carbamate |

1414959-14-0 | 95% | 1g |

$374 | 2021-06-17 | |

| Enamine | EN300-1878978-0.5g |

tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate |

1414959-14-0 | 0.5g |

$410.0 | 2023-09-18 | ||

| TRC | T205308-50mg |

Tert-Butyl (4-(2-Chloroacetyl)Phenyl)Carbamate |

1414959-14-0 | 50mg |

$ 115.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1041244-100mg |

Carbamic acid, N-[4-(2-chloroacetyl)phenyl]-, 1,1-dimethylethyl ester |

1414959-14-0 | 95% | 100mg |

$155 | 2024-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050524-100mg |

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate |

1414959-14-0 | 97% | 100mg |

¥1663.00 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1128935-250mg |

[4-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester |

1414959-14-0 | 95% | 250mg |

$215 | 2024-07-28 |

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

tert-Butyl (4-(2-chloroacetyl)phenyl)carbamateに関する追加情報

Professional Introduction to Tert-Butyl (4-(2-Chloroacetyl)phenyl)carbamate (CAS No. 1414959-14-0)

Tert-butyl (4-(2-chloroacetyl)phenyl)carbamate, with the CAS number 1414959-14-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, plays a pivotal role in the development of novel therapeutic agents and biochemical research applications. The presence of both a tert-butyl group and a 4-(2-chloroacetyl)phenyl moiety imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural composition of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate includes a carbamate functional group linked to a phenyl ring substituted with a 2-chloroacetyl side chain. This configuration not only influences its reactivity but also enhances its utility in various chemical transformations. The tert-butyl group, known for its steric hindrance and stability, contributes to the compound's resistance to hydrolysis under certain conditions, making it particularly useful in scenarios requiring structural integrity.

In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. The 4-(2-chloroacetyl)phenyl moiety serves as a versatile handle for further functionalization, enabling the synthesis of more complex molecules. This feature has been exploited in the development of new drug candidates targeting various biological pathways. For instance, researchers have explored its use in creating inhibitors of enzymes involved in inflammatory responses and metabolic disorders.

One of the most compelling aspects of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate is its role as a building block in the synthesis of carbamate-based drugs. Carbamates are known for their broad spectrum of biological activities, including neuroprotective, anticonvulsant, and anti-inflammatory effects. The incorporation of this moiety into drug molecules has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation. The stability provided by the tert-butyl group ensures that these drug candidates maintain their structural integrity during storage and administration.

The chemical reactivity of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate also makes it an attractive candidate for use in organic synthesis methodologies. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures. This property has been leveraged in cross-coupling reactions, where it serves as an effective electrophile or nucleophile depending on the reaction conditions.

Recent advancements in synthetic chemistry have highlighted the utility of this compound in flow chemistry applications. Flow chemistry techniques offer precise control over reaction conditions, leading to higher yields and improved purity of products. The use of tert-butyl (4-(2-chloroacetyl)phenyl)carbamate in continuous flow systems has enabled researchers to optimize synthetic routes and scale up production efficiently. This approach has been particularly beneficial in pharmaceutical manufacturing, where reproducibility and scalability are critical factors.

The compound's potential extends beyond pharmaceutical applications into agrochemical research. The structural motifs present in tert-butyl (4-(2-chloroacetyl)phenyl)carbamate have been found to exhibit herbicidal and pesticidal properties when incorporated into larger molecular frameworks. By serving as a precursor for more complex agrochemicals, this compound contributes to the development of sustainable farming practices that enhance crop protection while minimizing environmental impact.

In conclusion, tert-butyl (4-(2-chloroacetyl)phenyl)carbamate (CAS No. 1414959-14-0) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse applications, from drug development to advanced chemical transformations. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

1414959-14-0 (tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate) 関連製品

- 2091494-76-5(3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid)

- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)

- 1379873-51-4(methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

- 2229479-32-5(5-1-(aminomethyl)cyclopentylthiophene-2-carbonitrile)

- 1514561-27-3((4-bromo-3-methylphenyl)methyl(2-ethoxyethyl)amine)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 2172071-74-6(1-(3-methylbutyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide)

- 144077-69-0((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt)

- 2060062-40-8(2-(trifluoromethyl)thiophene-3-carbonitrile)